molecular formula C11H20O2 B090669 Methyl 4-cyclohexylbutanoate CAS No. 15972-01-7

Methyl 4-cyclohexylbutanoate

Cat. No. B090669
CAS RN: 15972-01-7
M. Wt: 184.27 g/mol
InChI Key: NEHQSABBFMGRIG-UHFFFAOYSA-N
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Description

Methyl 4-cyclohexylbutanoate is a chemical compound with the molecular formula C11H20O2 . It has an average mass of 184.275 Da and a mono-isotopic mass of 184.146332 Da .


Molecular Structure Analysis

The molecular structure of Methyl 4-cyclohexylbutanoate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information such as a detailed structural diagram or a crystallographic study.

Scientific Research Applications

  • Synthesis and Psychotropic Activity : Grigoryan et al. (2011) explored the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate and its subsequent use in synthesizing benzo[h]quinazolines, which have psychotropic properties (Grigoryan et al., 2011).

  • Stereoselective Synthesis : Elsworth and Willis (2008) discussed the preparation of Methyl (4E,7R)-7-hydroxyoctanoate from ethyl (R)-3-hydroxybutanoate, demonstrating the stereoselective synthesis of bicyclic oxygen heterocycles (Elsworth & Willis, 2008).

  • Organic Syntheses : Ashida (2016) presented a method for synthesizing Methyl 1-Formylcyclopropanecarboxylate, highlighting the application of Methyl 4-chlorobutanoate in organic synthesis (Ashida, 2016).

  • Stereochemical Effects in Mass Spectrometry : Rathahao et al. (1999) investigated the stereochemical effects of (4-hydroxy-4-methyl-cyclohexyl)-benzoates under various mass spectrometric conditions, providing insights into the application of methylcyclohexane derivatives in analytical chemistry (Rathahao et al., 1999).

  • Selective Inclusion in Clathrates : Barton et al. (2015) explored the selective inclusion of methylcyclohexanones in clathrates, showing the potential application in host-guest chemistry and molecular recognition (Barton et al., 2015).

  • Radiolysis Studies : Nan and Jilan (1991) used 4-methyl-4-phenyl-2-pentanone in the radiolysis of cyclohexane, illustrating the application of such compounds in understanding radiolytic processes (Nan & Jilan, 1991).

  • Photochemical Reactions : Mori et al. (1989) discussed the photochemical reactions of methyl 2,4-dioxopentanoate in a cyclohexane mixture, contributing to the field of synthetic photochemistry (Mori et al., 1989).

properties

IUPAC Name

methyl 4-cyclohexylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHQSABBFMGRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290851
Record name methyl 4-cyclohexylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclohexylbutanoate

CAS RN

15972-01-7
Record name NSC71464
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-cyclohexylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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